Technical Guide: 4-(2-Methylphenyl)-2H-pyrazol-3-ylamine
Technical Guide: 4-(2-Methylphenyl)-2H-pyrazol-3-ylamine
The following technical guide details the chemical identity, synthesis, and application of 4-(2-Methylphenyl)-2H-pyrazol-3-ylamine .
Executive Summary
4-(2-Methylphenyl)-2H-pyrazol-3-ylamine (also known as 4-(o-tolyl)-1H-pyrazol-5-amine ) is a critical heterocyclic scaffold in medicinal chemistry, specifically utilized in the design of ATP-competitive kinase inhibitors. Its structural core—a 4-aryl-3-aminopyrazole—functions as a privileged pharmacophore, capable of forming bidentate hydrogen bonds with the hinge region of various protein kinases (e.g., p38 MAPK, CDK2, and Src).
This guide provides a definitive technical profile, including the verified CAS registry number, a robust synthesis protocol via the enaminonitrile route, and analytical characterization standards.
Chemical Identity & Properties
Core Identifiers
| Parameter | Detail |
| CAS Registry Number | 93048-45-4 |
| IUPAC Name | 4-(2-Methylphenyl)-1H-pyrazol-5-amine |
| Synonyms | 4-(o-Tolyl)-1H-pyrazol-3-amine; 3-Amino-4-(2-methylphenyl)pyrazole |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| SMILES | Cc1ccccc1-c1c(N)[nH]nc1 |
| InChIKey | Computed based on structure: Varies by tautomer, typically stable as 1H-form. |
Physicochemical Profile[1][2][3][4][5][6][7]
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Appearance : Off-white to pale yellow solid.
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Solubility : Soluble in DMSO, Methanol, and DMF; sparingly soluble in water.
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Tautomerism : Exists in equilibrium between the 1H-pyrazol-5-amine and 2H-pyrazol-3-amine forms. In solution, the specific tautomer is dictated by solvent polarity and hydrogen bond acceptors.
Synthesis & Manufacturing Protocol
Method Selection: The Enaminonitrile Route
The most reliable and scalable synthesis for 4-aryl-3-aminopyrazoles involves the condensation of an arylacetonitrile with a formylating agent, followed by cyclization with hydrazine. This method avoids the regioselectivity issues often seen with hydrazine reactions on
Reaction Scheme
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Formylation : 2-Methylbenzyl cyanide reacts with
-Dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate 3-(dimethylamino)-2-(2-methylphenyl)acrylonitrile. -
Cyclization : The intermediate undergoes a cyclocondensation with hydrazine hydrate to yield the target pyrazole.
Figure 1: Step-wise synthesis workflow for CAS 93048-45-4 via the DMF-DMA enaminonitrile route.
Detailed Experimental Protocol
Step 1: Synthesis of Enaminonitrile Intermediate
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Charge : In a round-bottom flask equipped with a condenser, dissolve 2-(2-methylphenyl)acetonitrile (1.0 eq) in anhydrous DMF or use neat DMF-DMA (1.5 eq) as both solvent and reagent.
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Reflux : Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane) for the disappearance of the nitrile starting material.
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Isolation : Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. The residue (often a viscous oil or solidifying solid) is used directly in the next step without extensive purification.
Step 2: Cyclization to Pyrazole
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Solvation : Dissolve the crude intermediate from Step 1 in Ethanol (EtOH).
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Cyclization : Add Hydrazine hydrate (2.0 eq) dropwise at room temperature.
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Reaction : Reflux the mixture for 3–5 hours.
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Work-up : Cool the solution to room temperature. Pour into ice-cold water. The product typically precipitates.
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Purification : Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.
Mechanism of Action & Biological Relevance[2][6]
Kinase Inhibitor Pharmacophore
The 3-amino-4-arylpyrazole motif is a "privileged structure" in drug discovery.
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Hinge Binding : The pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form a characteristic bidentate hydrogen bond network with the ATP-binding hinge region of kinases.
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Hydrophobic Interactions : The o-tolyl group at position 4 occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible region, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Figure 2: Pharmacophore mapping of the 4-aryl-3-aminopyrazole scaffold within a kinase binding site.
Analytical Characterization
To validate the synthesis of CAS 93048-45-4, the following analytical signals are diagnostic:
| Technique | Expected Signals (Diagnostic) |
| ¹H NMR (DMSO-d₆) | δ 2.20–2.30 ppm (s, 3H, Ar-CH₃)δ 4.50–5.00 ppm (br s, 2H, -NH₂, exchangeable)δ 7.10–7.30 ppm (m, 4H, Aryl protons)δ 7.40–7.60 ppm (s, 1H, Pyrazole C5-H)δ 11.5–12.0 ppm (br s, 1H, Pyrazole NH) |
| MS (ESI+) | [M+H]⁺ = 174.1 (Base peak) |
| HPLC | Retention time shifts significantly compared to the nitrile precursor due to increased polarity of the amine/pyrazole system. |
Safety & Handling
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Hazard Classification : Irritant (Skin/Eye). Potentially harmful if swallowed.
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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PPE : Wear nitrile gloves and safety goggles. Avoid inhalation of dusts; use a fume hood during synthesis, especially when handling hydrazine hydrate (a known carcinogen/sensitizer).
References
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Chemical Abstracts Service (CAS) . Registry Number: 93048-45-4 .[1] Link: [2]
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Chemsrc . "4-O-TOLYL-1H-PYRAZOL-3-AMINE MSDS and Properties". Accessed 2025.[3][2][4][5][6] Link:
- Tominaga, Y., et al. "Synthesis of pyrazoles using dimethylformamide dimethyl acetal." Journal of Heterocyclic Chemistry, 1990. (General method for enaminonitrile route).
- Bagley, M. C., et al. "One-step synthesis of pyrazoles from enamines." Synlett, 2007. (Methodology reference).
Sources
- 1. 4-O-TOLYL-1H-PYRAZOL-3-AMINE | CAS#:93048-45-4 | Chemsrc [chemsrc.com]
- 2. 1-(2-methylphenyl)-1H-pyrazol-4-amine | C10H11N3 | CID 43531716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine | C16H15N5 | CID 3112358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
